molecular formula C26H33N5O4 B601646 1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester CAS No. 1408238-36-7

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester

Cat. No. B601646
CAS RN: 1408238-36-7
M. Wt: 479.57
InChI Key:
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Description

The compound you mentioned seems to be a complex organic molecule. It contains several functional groups, including an amino group, a carbonyl group, and an imidazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the imidazole ring and the various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and can affect how it behaves in different environments .

Scientific Research Applications

Anticoagulant Therapy

This compound has been identified for its potential use as an anticoagulant . It could be beneficial in the prophylaxis of vein thrombosis , which is the formation of blood clots within a vein. By inhibiting thrombin, it helps to prevent clot formation, making it a valuable agent in the management and prevention of deep vein thrombosis .

Stroke Prevention

Another significant application is in the prevention of strokes . The compound’s ability to prolong thrombin time suggests that it can be used to reduce the risk of stroke by preventing the formation of clots that can lead to cerebral infarction .

Prodrug Applications

It has been described as a double prodrug , meaning that once ingested, it is metabolized into an active drug within the body. This property can be exploited to develop medications with improved pharmacokinetic profiles, such as better absorption or controlled release .

Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical forms, including tablets . This versatility in formulation allows for tailored dosing and release mechanisms, which can enhance the efficacy and patient compliance .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Some compounds might be toxic or corrosive, while others might be safe to handle. It’s always important to refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of specific compounds .

Future Directions

The future directions for research on a compound would depend on its potential uses. For example, if a compound shows promise as a pharmaceutical, future research might focus on clinical trials and drug development. Alternatively, if a compound has interesting chemical properties, researchers might focus on studying these properties in more detail .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester involves the reaction of several starting materials through multiple steps to yield the final product. The synthesis involves the protection of certain functional groups and their subsequent deprotection to yield the desired product.", "Starting Materials": ["4-(Aminomethyl)aniline", "Hexyl chloroformate", "1-Methyl-2-nitro-1H-benzoimidazole", "Sodium borohydride", "Ethyl chloroformate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Dichloromethane", "Sodium bicarbonate"], "Reaction": ["1. Protection of the amino group in 4-(aminomethyl)aniline with hexyl chloroformate to yield 4-(hexyloxycarbonylaminomethyl)aniline", "2. Reduction of 1-methyl-2-nitro-1H-benzoimidazole with sodium borohydride to yield 1-methyl-2-amino-1H-benzoimidazole", "3. Protection of the amino group in 1-methyl-2-amino-1H-benzoimidazole with ethyl chloroformate to yield 1-methyl-2-(ethoxycarbonylamino)-1H-benzoimidazole", "4. Reaction of 4-(hexyloxycarbonylaminomethyl)aniline with 1-methyl-2-(ethoxycarbonylamino)-1H-benzoimidazole in the presence of hydrochloric acid to yield 1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole", "5. Deprotection of the ethyl ester group with sodium hydroxide to yield 1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid", "6. Esterification of the carboxylic acid group with ethanol and hydrochloric acid to yield 1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester", "7. Purification of the final product by recrystallization from methanol and acetic acid, and washing with dichloromethane and sodium bicarbonate."] }

CAS RN

1408238-36-7

Product Name

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester

Molecular Formula

C26H33N5O4

Molecular Weight

479.57

IUPAC Name

ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33)

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Des-(N-2-pyridyl-β-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate;  2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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